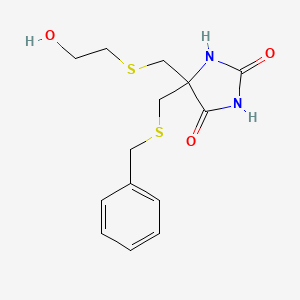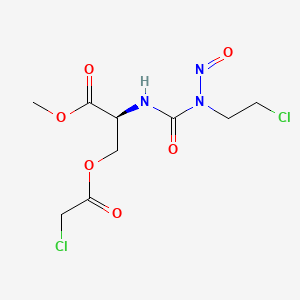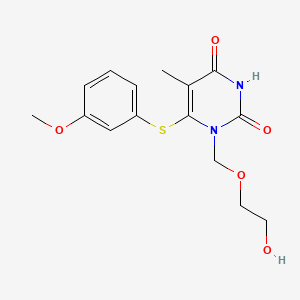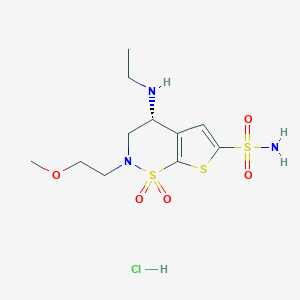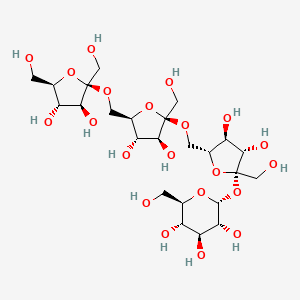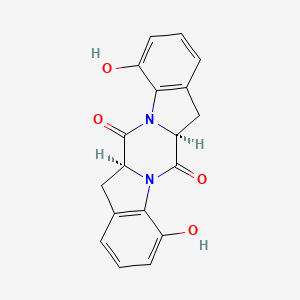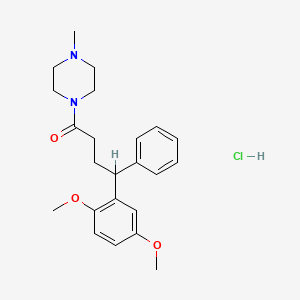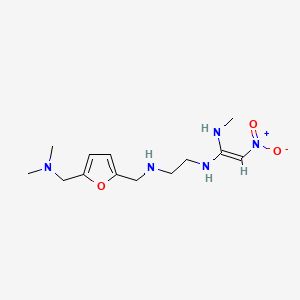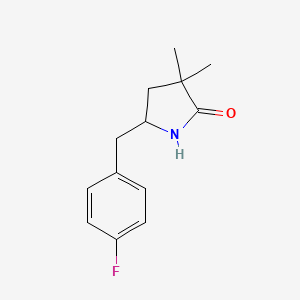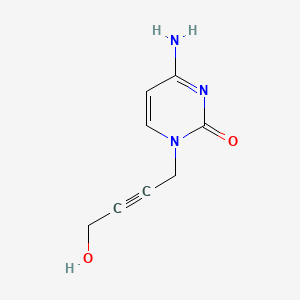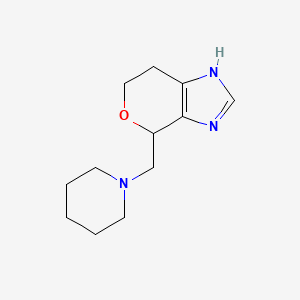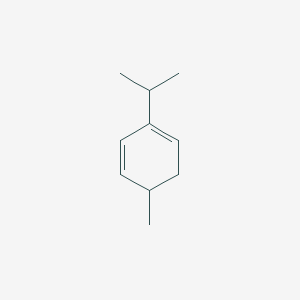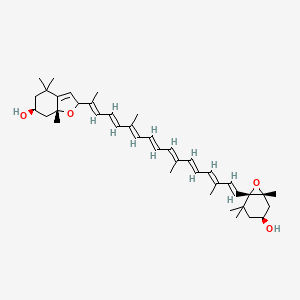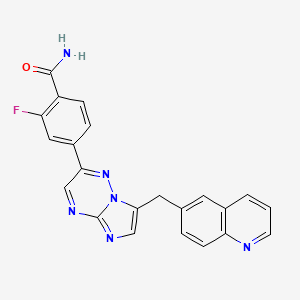
Capmatinib metabolite M18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capmatinib metabolite M18 is a significant metabolite of Capmatinib, a highly selective and potent inhibitor of the MET receptor tyrosine kinase. Capmatinib is primarily used in the treatment of advanced non-small cell lung cancer harboring MET exon 14 skipping mutations . The metabolite M18 is formed during the metabolic process of Capmatinib in the human body and plays a crucial role in understanding the drug’s pharmacokinetics and pharmacodynamics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Capmatinib and its metabolites, including M18, involves complex organic reactions. The preparation of Capmatinib itself includes multiple steps such as lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation . The specific synthetic route for metabolite M18 has not been explicitly detailed in the literature, but it is known to be synthesized by Novartis along with other metabolites .
Industrial Production Methods
Industrial production of Capmatinib and its metabolites involves large-scale organic synthesis techniques. These methods ensure the high purity and yield of the compound, which is essential for its therapeutic efficacy. The production process is tightly regulated to maintain consistency and quality .
化学反応の分析
Types of Reactions
Capmatinib metabolite M18 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically occurring in the liver.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur under various conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen in the presence of enzymes.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halides or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are crucial for understanding the drug’s metabolism and potential side effects .
科学的研究の応用
Capmatinib metabolite M18 has several scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and reactions of Capmatinib.
Biology: Helps in understanding the biological effects and interactions of Capmatinib at the cellular level.
Industry: Used in the development and testing of new drugs targeting the MET receptor tyrosine kinase.
作用機序
Capmatinib metabolite M18 exerts its effects by interacting with the MET receptor tyrosine kinase. The MET receptor is involved in various cellular processes, including growth, survival, and proliferation. By inhibiting this receptor, Capmatinib and its metabolites can reduce the growth and spread of cancer cells . The molecular targets and pathways involved include the STAT3, PI3K/AKT, and RAS/MAPK signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Capmatinib metabolite M18 include other MET inhibitors such as:
Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.
Cabozantinib: A MET inhibitor used for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Uniqueness
This compound is unique due to its specific formation and interaction with the MET receptor. Unlike other MET inhibitors, Capmatinib and its metabolites have shown a high degree of selectivity and potency in targeting MET exon 14 skipping mutations, making it a valuable therapeutic option for patients with this specific genetic alteration .
特性
CAS番号 |
1029713-99-2 |
|---|---|
分子式 |
C22H15FN6O |
分子量 |
398.4 g/mol |
IUPAC名 |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide |
InChI |
InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30) |
InChIキー |
ZSOSTTWEQBUFFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
